molecular formula C9H11BrO B1272262 4-Bromo-2,3-dimethylanisole CAS No. 50638-48-7

4-Bromo-2,3-dimethylanisole

Cat. No.: B1272262
CAS No.: 50638-48-7
M. Wt: 215.09 g/mol
InChI Key: WOWNZZYJCUUIFC-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylanisole: is an organic compound with the molecular formula C9H11BrO . It is a brominated anisole derivative, characterized by the presence of a bromine atom at the fourth position and two methyl groups at the second and third positions on the benzene ring, along with a methoxy group at the first position. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

4-Bromo-2,3-dimethylanisole is a chemical compound that has been used in the preparation of various derivatives with potential biological activity . .

Mode of Action

It has been used in the synthesis of a novel arylsulfonamide derivative with potent glucocorticoid receptor (gr) agonist activity

Biochemical Pathways

Its derivative has shown potent glucocorticoid receptor (gr) agonist activity , suggesting that it may influence the glucocorticoid signaling pathway. Glucocorticoids are involved in a wide range of physiological processes, including immune response, metabolism, and stress response.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dimethylanisole can be synthesized from 2,3-dimethylanisole through a bromination reaction. One common method involves the use of N-bromosuccinimide (NBS) in acetonitrile as the brominating agent. The reaction proceeds under mild conditions and is highly regioselective, targeting the fourth position on the benzene ring .

Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the addition of bromine to a solution of 2,3-dimethylanisole in a suitable solvent such as dichloromethane. The reaction mixture is stirred for a specified period, and the product is then isolated and purified through standard techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dimethylanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are common.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

Major Products:

Scientific Research Applications

4-Bromo-2,3-dimethylanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-Bromo-2,6-dimethylanisole
  • 4-Bromo-2-methylanisole
  • 2-Bromo-4-methylanisole

Comparison: 4-Bromo-2,3-dimethylanisole is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to 4-Bromo-2,6-dimethylanisole, the presence of methyl groups at the second and third positions in this compound results in different steric and electronic effects, leading to variations in chemical behavior and suitability for specific reactions .

Properties

IUPAC Name

1-bromo-4-methoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNZZYJCUUIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372911
Record name 4-Bromo-2,3-dimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50638-48-7
Record name 1-Bromo-4-methoxy-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50638-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-dimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-dimethylanisole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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